molecular formula C13H20N2O4S B14834986 N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14834986
M. Wt: 300.38 g/mol
InChI Key: SMKAVACBUHCAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, along with a methanesulfonamide moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy or cyclopropoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-methoxypyridin-3-amine: Another pyridine derivative with similar structural features but different functional groups.

    Bistriflimide: A sulfonamide compound with distinct chemical properties and applications.

Uniqueness

N-(2-Tert-butoxy-3-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its combination of tert-butoxy, cyclopropoxy, and methanesulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(18-9-5-6-9)10(7-8-14-12)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

SMKAVACBUHCAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.